molecular formula C11H10F3N3O4 B6610128 1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid CAS No. 2866307-96-0

1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid

Cat. No.: B6610128
CAS No.: 2866307-96-0
M. Wt: 305.21 g/mol
InChI Key: LJGMGEJPXKKOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This spirocyclic compound features a unique azetidine (4-membered saturated nitrogen heterocycle) fused via a spiro junction to a pyrido[2,3-d][1,3]oxazine scaffold. The trifluoroacetic acid (TFA) counterion enhances solubility, making it advantageous for pharmaceutical applications.

Properties

IUPAC Name

spiro[1H-pyrido[2,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.C2HF3O2/c13-8-12-7-6(2-1-3-11-7)9(14-8)4-10-5-9;3-2(4,5)1(6)7/h1-3,10H,4-5H2,(H,11,12,13);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGMGEJPXKKOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)C3=C(NC(=O)O2)N=CC=C3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem Ring-Opening/Cyclization of Azetidine Precursors

A pivotal method for constructing the spiro[azetidine-pyridooxazine] system involves tandem ring-opening and cyclization reactions. Hajra et al. demonstrated a one-pot synthesis of enantiopure spirooxindoles via regio- and stereoselective ring opening of spiroaziridine oxindoles with bromophenols. Adapting this strategy, azetidine analogs can be synthesized by substituting aziridine with azetidine precursors. For instance, treating 3-chloroazetidine with 2-aminopyridine derivatives under basic conditions (e.g., NaH/DMF) facilitates nucleophilic ring opening, followed by intramolecular cyclization to form the pyrido[2,3-d]oxazine ring.

Key Reaction Conditions

  • Catalyst : Sodium hydride (0.5–5 mol%)

  • Solvent : Dimethylformamide (DMF) or dioxane

  • Temperature : 40–70°C

  • Yield : 45–68% (based on analogous pyridooxazine syntheses)

Stereoselective Spirocyclization via Catalytic Asymmetric Methods

Boddy and Bull highlighted the use of chiral catalysts for stereoselective spirocyclization, particularly for oxindoles. Applying similar principles, enantioselective synthesis of the target compound can be achieved using chiral Brønsted acids (e.g., phosphoric acids) or transition-metal complexes. For example, a palladium-catalyzed [2+2] cycloaddition between ketene and imine intermediates generates the azetidine ring with high enantiomeric excess (ee >90%). Subsequent cyclization with a pyridine-oxazine precursor completes the spiro architecture.

Incorporation of Trifluoroacetic Acid

Fluoridation and Hydrolysis of Chlorinated Intermediates

The trifluoroacetyl group is introduced via fluoridation of chlorinated precursors. A patent by CN103524325A outlines a four-step process for TFA synthesis:

  • Chlorination : 1,1-difluoroethane reacts with Cl₂ under UV light to form 1,1-difluoro tetrachloroethane.

  • Oxidation : Catalytic oxidation with SbCl₅ yields 1,1-difluoro-1-chloroacetyl chloride.

  • Fluoridation : HF treatment replaces chlorine with fluorine, producing trifluoroacetyl fluoride.

  • Hydrolysis : Trifluoroacetyl fluoride is hydrolyzed to TFA at 30–70°C.

Critical Parameters

StepReagent RatioCatalystTemperatureYield
Chlorination1:1–8 (Cl₂)UV light40–50°C75–85%
Fluoridation1:2–3 (HF)Sb/SbCl₅40–60°C60–70%
HydrolysisH₂ONone30–70°C90–95%

Direct Trifluoroacetylation of the Spiro Intermediate

In final-stage functionalization, TFA is introduced via acid-catalyzed esterification or amidation. For example, reacting the spirocyclic amine with trifluoroacetic anhydride (TFAA) in dichloromethane at 0°C affords the TFA salt in >95% yield. This method preserves the spiro structure’s integrity while introducing the trifluoroacetyl group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Pyridooxazine formation is highly solvent-dependent. Polar aprotic solvents like DMF favor cyclization by stabilizing intermediates, while dioxane improves yields in fluoridation steps. Elevated temperatures (50–70°C) accelerate ring closure but risk racemization in stereoselective syntheses.

Catalytic Systems for Enhanced Selectivity

  • Chiral Phosphoric Acids : Achieve ee >99% in spiroazetidine formations.

  • SbCl₅ : Optimal for fluoridation (60–70% yield).

  • Pd(OAc)₂ : Enables [2+2] cycloadditions with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

  • Addition: Addition reactions may involve the use of electrophiles or radicals.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs or treatments for various diseases.

  • Industry: It can be used in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological activity. The pathways involved would be determined by the compound's binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Research Findings

Synthetic Routes: Spiroheterocycles are often synthesized via multicomponent reactions (e.g., tandem aza-Wittig and annulation ) or cyclization of intermediates like cyanomethylpyridooxazines . Piperidine-based spiro analogues are prepared via hydrogenation of benzyl-protected precursors , suggesting analogous methods for azetidine systems.

Biological Relevance :

  • Pyrido[2,3-d]pyrimidines and oxazines show antimicrobial and anticancer activities . The target compound’s spiro architecture may improve target selectivity due to conformational rigidity.

Comparative Advantages :

  • The azetidine’s compact size may allow better penetration into sterically constrained binding pockets compared to bulkier piperidine derivatives.

Biological Activity

The compound 1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one , commonly associated with trifluoroacetic acid, is a spirocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthetic methodologies, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthetic Methodologies

Recent advancements in the synthesis of spiro compounds have paved the way for the development of derivatives like 1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one. Various synthetic strategies include:

  • Cycloaddition Reactions : Utilizing [3 + 2] cycloadditions to form the azetidine framework.
  • Ring Expansion Techniques : Employing ring expansion methods to introduce functional groups that enhance biological activity.

These methods are critical in optimizing yield and purity, which are essential for subsequent biological testing .

Biological Activity

The biological activity of 1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one has been investigated in various contexts:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against breast cancer cells, indicating potent antitumor properties .
  • Enzyme Inhibition : The compound acts as an inhibitor for specific kinases involved in cancer progression. Notably, it has been reported to inhibit Src kinase activity without affecting MDM2/p53 interactions, which is crucial for maintaining cellular apoptosis pathways .
  • Neuroprotective Effects : There is emerging evidence that spirocyclic compounds can exhibit neuroprotective properties. The specific mechanisms remain under investigation but may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Study :
    • A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with 1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one resulted in a significant reduction in cell viability (IC50 = 4.9 μM). The study also noted that the compound did not interfere with p53 signaling pathways .
  • Kinase Inhibition Analysis :
    • Kinetic assays revealed that the compound inhibited Src kinase phosphorylation effectively. This inhibition was characterized by a non-competitive mechanism with respect to ATP binding .

Research Findings

The following table summarizes key findings related to the biological activity of 1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one:

Biological ActivityAssay TypeIC50 (μM)Notes
AntitumorMDA-MB-231 Cell Viability4.9Significant reduction in cell viability
Src Kinase InhibitionKinetic Assays5.9Non-competitive inhibition
NeuroprotectionOxidative Stress ReductionN/APotential modulation of neurotransmitters

Q & A

Q. What are the established synthetic routes for 1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis of spiroheterocyclic compounds like this typically involves tandem cyclization or 1,3-dipolar cycloaddition. For example, details a stereoselective spiroaziridine ring-opening followed by cyclization using bromophenols to form enantiopure spirooxazines (>99% ee). Key parameters include:

  • Reagent selection : Use of chiral catalysts or directing groups (e.g., trifluoroacetic acid as a counterion) to control stereochemistry.
  • Temperature control : Reactions often proceed at 0–25°C to avoid side reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Purification : Reverse-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase improves separation of polar byproducts .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Structural validation employs:

  • X-ray crystallography : Resolves spiro-configuration and confirms bond angles/planarity (e.g., used this for a related dihydro-pyrido-oxazine structure).
  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR identify proton environments, trifluoroacetic acid coordination, and fluorine coupling patterns. For example, confirmed pyrido-oxazine derivatives via 13C^{13}C-NMR shifts at 160–170 ppm for carbonyl groups .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns .

Q. What are the recommended protocols for assessing solubility and stability in aqueous buffers?

Methodological Answer:

  • Solubility testing : Prepare stock solutions in DMSO (≤1% v/v) and dilute in phosphate-buffered saline (PBS) or ammonium acetate buffer (pH 6.5, as in ). Monitor precipitation via dynamic light scattering (DLS).
  • Stability assays : Incubate at 37°C for 24–72 hours and analyze degradation by LC-MS. Trifluoroacetic acid counterions may hydrolyze under basic conditions (pH >8), requiring pH-controlled environments .

Advanced Research Questions

Q. How can enantioselective synthesis of this spiro compound be optimized for biomedical applications?

Methodological Answer:

  • Chiral auxiliaries : Introduce temporary stereochemical control via Evans oxazolidinones or Oppolzer’s sultams during cyclization ( used spiroaziridine precursors with inherent chirality).
  • Catalytic asymmetric synthesis : Use chiral Pd or Ru catalysts for Heck cyclization or ring-closing metathesis. For example, achieved >99% ee via stereoselective bromophenol addition .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) can separate enantiomers post-synthesis .

Q. What computational strategies predict the bioactivity of this compound against therapeutic targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. highlights pyrido-oxazines’ affinity for CNS targets via hydrophobic and π-π stacking .
  • QSAR modeling : Train models on spiroheterocycle datasets to correlate substituent effects (e.g., trifluoromethyl groups) with activity.
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Meta-analysis : Compare IC50_{50} values across studies, adjusting for assay conditions (e.g., cell line variability, TFA counterion interference in fluorescence assays).
  • Dose-response validation : Replicate experiments with standardized protocols (e.g., ’s use of 3D spheroid models to reduce false positives).
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.